11,13-dimethyl-4-[5-[(4-nitropyrazol-1-yl)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
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Overview
Description
11,13-dimethyl-4-[5-[(4-nitropyrazol-1-yl)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic compound featuring a unique tetracyclic structure with multiple heteroatoms, including nitrogen, sulfur, and oxygen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,13-dimethyl-4-[5-[(4-nitropyrazol-1-yl)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, such as 4-nitropyrazole and furan derivatives, which are then subjected to cyclization and functional group transformations under controlled conditions. Common reagents include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the tetracyclic core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group on the pyrazole ring, converting it to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the tetracyclic core and the attached heterocycles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, derivatives of this compound may exhibit interesting bioactivity, making them candidates for drug discovery and development. The presence of multiple heteroatoms and functional groups can interact with biological targets in diverse ways.
Medicine
In medicine, the compound and its derivatives could be investigated for their potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory properties. The nitropyrazole moiety, in particular, is known for its pharmacological relevance.
Industry
Industrially, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the field of electronics or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 11,13-dimethyl-4-[5-[(4-nitropyrazol-1-yl)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves its interaction with molecular targets through various pathways. The nitropyrazole moiety can undergo reduction to form reactive intermediates that interact with cellular components, while the furan and tetracyclic core can engage in binding interactions with proteins or nucleic acids, modulating their function.
Comparison with Similar Compounds
Similar Compounds
11,13-dimethyl-4-[5-[(4-aminopyrazol-1-yl)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene: This compound differs by having an amino group instead of a nitro group on the pyrazole ring.
11,13-dimethyl-4-[5-[(4-hydroxypyrazol-1-yl)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene: This variant has a hydroxyl group on the pyrazole ring.
Uniqueness
The uniqueness of 11,13-dimethyl-4-[5-[(4-nitropyrazol-1-yl)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene lies in its combination of a nitropyrazole moiety with a complex tetracyclic structure, providing a distinct set of chemical and biological properties that can be leveraged for various applications.
Properties
Molecular Formula |
C20H14N8O3S |
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Molecular Weight |
446.4 g/mol |
IUPAC Name |
11,13-dimethyl-4-[5-[(4-nitropyrazol-1-yl)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene |
InChI |
InChI=1S/C20H14N8O3S/c1-10-5-11(2)23-20-15(10)16-17(32-20)19-24-18(25-27(19)9-21-16)14-4-3-13(31-14)8-26-7-12(6-22-26)28(29)30/h3-7,9H,8H2,1-2H3 |
InChI Key |
OHQDZBQKWZKRKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)C5=CC=C(O5)CN6C=C(C=N6)[N+](=O)[O-])C |
Origin of Product |
United States |
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